N-(4-chlorobenzyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
説明
特性
分子式 |
C16H13ClF2N4O |
|---|---|
分子量 |
350.75 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C16H13ClF2N4O/c1-9-6-13(14(18)19)23-15(22-9)12(8-21-23)16(24)20-7-10-2-4-11(17)5-3-10/h2-6,8,14H,7H2,1H3,(H,20,24) |
InChIキー |
BCYNTWRRYYXNAS-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)F)C(=O)NCC3=CC=C(C=C3)Cl |
正規SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)F)C(=O)NCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
生物活性
N-(4-chlorobenzyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS No. 515857-96-2) is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H13ClF2N4O
- Molecular Weight : 350.75 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core with a chlorobenzyl group and difluoromethyl substituent, contributing to its unique biological properties.
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine family exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many derivatives act as inhibitors of specific enzymes involved in cancer proliferation and inflammation. For instance, studies have shown that similar compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Antitumor Activity : The structural modifications in this compound enhance its potential as an anticancer agent by targeting multiple pathways involved in tumor growth .
Anticancer Properties
Several studies have demonstrated the anticancer potential of pyrazolo[1,5-a]pyrimidines:
- In Vitro Studies : In a study evaluating various derivatives, this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM depending on the cell line tested .
- Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells via the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
Enzymatic Inhibition
The compound also demonstrates promising inhibition of various enzymes:
- Cyclin-Dependent Kinase Inhibition : It has been reported that this compound can effectively inhibit CDK2 and CDK6, leading to cell cycle arrest in cancer cells .
Table: Summary of Biological Activities
科学的研究の応用
Anti-Inflammatory Applications
One of the primary applications of N-(4-chlorobenzyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is as an inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). This kinase is crucial in inflammatory signaling pathways. In vitro studies have demonstrated that this compound effectively inhibits pro-inflammatory cytokines and chemokines, indicating its potential utility in treating various inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .
Case Study: IRAK4 Inhibition
- Study Design : The compound was tested in cellular models of inflammation.
- Results : Significant reduction in the levels of TNF-alpha and IL-6 was observed, suggesting a robust anti-inflammatory effect.
- Implications : These findings support further development for therapeutic use against chronic inflammatory conditions.
Antitumor Potential
Recent research has also explored the compound's anticancer properties. Pyrazolo[1,5-a]pyrimidines are known to exhibit selective protein inhibition, which can lead to apoptosis in cancer cells. The specific substituents on this compound may enhance its efficacy against certain cancer types.
Case Study: Anticancer Activity
- Study Design : The compound was evaluated against various cancer cell lines.
- Results : Notable cytotoxic effects were recorded in breast and lung cancer cell lines.
- Mechanism : The compound was found to induce cell cycle arrest and promote apoptosis via activation of caspase pathways.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Methylpyrazolo[1,5-a]pyrimidin-3-carboxamide | Lacks difluoromethyl group | Moderate anti-inflammatory activity |
| 5-Methylpyrazolo[1,5-a]pyrimidin-7-one | Different substitution pattern | Antituberculosis activity |
| N-(4-Ethylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide | Ethyl instead of chlorobenzyl | Varies in anti-inflammatory effects |
類似化合物との比較
Structural Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Core Structure and Substituent Variations
The pyrazolo[1,5-a]pyrimidine scaffold is conserved across analogs, but substituents at positions 3, 5, and 7 dictate functional differences. Key comparisons include:
Impact of Halogenation and Fluorination
- Difluoromethyl vs. Trifluoromethyl : The target compound’s CF2H group () offers moderate electron-withdrawing effects compared to the stronger CF3 group in 333763-97-6 (), which may reduce metabolic degradation but increase steric hindrance.
- Chlorine vs. Bromine : The 4-chlorobenzyl group (target compound) provides a balance of lipophilicity and stability, whereas bromine in 18s () and 333763-97-6 () increases molecular weight and polarizability.
Physicochemical and Spectral Properties
Melting Points and Stability
- Compounds with trifluoromethyl groups (e.g., 333763-97-6) exhibit higher melting points (~278°C) due to increased molecular symmetry .
Spectral Characterization
- IR Spectroscopy : Carboxamide C=O stretches appear at ~1650–1680 cm⁻¹ across analogs (e.g., 18h in ), while CF2H/CF3 groups show distinct C-F vibrations at 1100–1250 cm⁻¹ .
- NMR Data : The 4-chlorobenzyl group in the target compound would produce aromatic proton signals at δ 7.2–7.4 ppm, comparable to 18r () .
Antitumor Activity
- The target compound’s difluoromethyl group may enhance antitumor efficacy by resisting oxidative metabolism, as seen in fluorinated analogs like [18F]3 and [18F]4 (), which showed prolonged tumor retention in vivo .
- Comparative IC50 Values: Cathepsin K inhibition: N-butylcarboxamide 5a () has IC50 ~25 µM , suggesting the target compound’s carboxamide could be optimized for protease inhibition. Kinase inhibition: Compounds 7o/7f () exhibit low µM-range IC50 values against c-Src kinase, highlighting the role of aminoalkyl substituents .
Pharmacokinetic Considerations
準備方法
Chromatographic Purification
Final purification employs silica gel column chromatography with gradients of hexane:ethyl acetate (3:1 to 1:1) to isolate the product in >95% purity. Recrystallization from ethanol/water (4:1) further enhances purity to 99%.
Spectroscopic Validation
-
1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrimidine-H), 7.41–7.38 (m, 4H, Ar-H), 4.52 (d, J = 5.6 Hz, 2H, CH2), 2.45 (s, 3H, CH3), 1.98 (t, J = 19.2 Hz, 2H, CF2H).
-
HPLC : Retention time = 6.8 min (C18 column, acetonitrile:water = 70:30, 1.0 mL/min).
-
HRMS : [M+H]+ calcd. for C16H13ClF2N4O: 350.75; found: 350.72.
Challenges and Mitigation Strategies
Side Reactions During Cyclocondensation
Competing tautomerization of the pyrazolo[1,5-a]pyrimidine core can lead to regioisomeric byproducts. Stabilizing the desired tautomer via low-temperature crystallization (0–5°C) suppresses this issue.
Difluoromethyl Group Stability
The difluoromethyl moiety is prone to hydrolysis under basic conditions. Conducting reactions at neutral pH and avoiding aqueous workups until final stages mitigates decomposition.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| One-pot cyclocondensation | Short reaction time | Requires high-purity β-ketoesters | 65–78 |
| Stepwise functionalization | Better regiocontrol | Multi-step, higher cost | 70–85 |
| Solid-phase synthesis | Scalability for industrial production | Specialized equipment needed | 60–75 |
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors are employed to enhance heat transfer during exothermic cyclocondensation steps. Solvent recovery systems (e.g., thin-film evaporation) reduce waste generation, aligning with green chemistry principles .
Q & A
Q. Alternative Routes :
- Substitution reactions using 7-chloro precursors (e.g., 7-chloro-2-(4-chlorobenzyl)-5-methylpyrazolo[1,5-a]pyrimidine) with amines in 1,4-dioxane/K₂CO₃ at 95°C .
Basic: What analytical techniques validate the structural integrity of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 393 for C₁₉H₁₂ClN₅O₃) and fragmentation patterns verify molecular weight .
- Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., C: 57.95% vs. 58.06% for compound 18d) .
Advanced: How can structure-activity relationships (SAR) optimize cathepsin inhibition in pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
Key SAR insights from cathepsin K/B inhibition studies:
- N-Alkyl Substituents : N-butyl groups (e.g., 5a ) enhance cathepsin K inhibition (IC₅₀ ~25 µM), likely due to hydrophobic interactions with the S2 pocket .
- Heteroaromatic Amines : N-(2-picolyl) derivatives (e.g., 5c ) show selectivity for cathepsin B (IC₅₀ ~45 µM), attributed to π-stacking with active-site residues .
Q. Table 1: Inhibitory Activity of Selected Derivatives
| Compound | Substituent | Cathepsin K IC₅₀ (µM) | Cathepsin B IC₅₀ (µM) |
|---|---|---|---|
| 5a | N-butyl | 25 | >100 |
| 5c | N-(2-picolyl) | >100 | 45 |
| 18d | N-(2-chloro-5-nitrophenyl) | N/A | N/A |
Design Strategy : Introduce polar groups (e.g., pyridyl) for cathepsin B selectivity or bulkier alkyl chains for cathepsin K .
Advanced: How can researchers address low yields in amidation steps during synthesis?
Methodological Answer:
Low yields in amidation often stem from steric hindrance or poor nucleophilicity. Optimization strategies include:
- Coupling Reagents : Replace BPC with HATU/DIPEA in DMF, which improves activation of carboxylic acids (e.g., 70% yield for GSK572A) .
- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions .
- Purification : Use silica gel chromatography or recrystallization from DMF/ethanol to isolate pure products .
Q. Table 2: Yield Comparison for Amidation Methods
| Method | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| BPC-mediated | BPC, TEA, LiOH·H₂O, THF | 60–80% | |
| HATU-mediated | HATU, DIPEA, DMF, rt | 65–75% | |
| Direct substitution | K₂CO₃, 1,4-dioxane, 95°C | 50–70% |
Advanced: What methodologies evaluate the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- In Vitro Assays :
- Mechanistic Studies :
Key Finding : Derivatives with trifluoromethyl groups (e.g., GSK572A) show enhanced cytotoxicity (IC₅₀: 2–10 µM) due to improved membrane permeability .
Advanced: How to resolve contradictions in bioactivity data across structurally similar derivatives?
Methodological Answer:
Contradictions may arise from assay conditions or substituent electronic effects. Mitigation strategies:
- Standardized Assays : Use identical enzyme sources (e.g., recombinant cathepsin K) and buffer conditions (pH 5.5, 1 mM DTT) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and explain potency variations (e.g., N-butyl vs. N-picolyl) .
- Meta-Analysis : Compare data across studies, noting substituent effects (e.g., electron-withdrawing groups reduce cathepsin B affinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
